
2-Cyclobutoxythiazole
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Overview
Description
2-Cyclobutoxythiazole is a heterocyclic compound that features a thiazole ring substituted with a cyclobutoxy group. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, and they are known for their aromatic properties. The cyclobutoxy group, consisting of a four-membered cyclobutane ring attached to an oxygen atom, adds unique chemical characteristics to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxythiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutanol with thioamide in the presence of a dehydrating agent. The reaction conditions often require refluxing in an organic solvent such as ethanol or chloroform.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes the use of catalysts to enhance the reaction rate and efficiency. The choice of solvent and temperature control are crucial to optimize the production process.
Chemical Reactions Analysis
Gewald Reaction Modifications
The Gewald reaction typically produces 2-aminothiophenes, but modified conditions (e.g., α-methine nitriles) can favor thiazole formation. While not explicitly demonstrated for cyclobutoxy derivatives, similar substrates (e.g., α-methine nitriles with bulky groups) suggest potential applicability .
Synthesis Method Comparison
Method | Key Features | Yield Range | Advantages |
---|---|---|---|
Hantzsch | Haloketone + thioamide | Moderate | Well-established, versatile |
Brønsted Acid-Mediated | Thiourea + sulfoxonium ylide | High | Metal-free, mild conditions |
Gewald (Modified) | α-Methine nitriles | Variable | Access to substituted derivatives |
Reaction Mechanisms
The reactivity of 2-Cyclobutoxythiazole stems from the aromatic thiazole ring and its substituent. Key reactions include:
Electrophilic Aromatic Substitution
Thiazoles undergo substitution at position 5, especially with activating groups. The cyclobutoxy group at position 2 may modulate electron density. Bromination or nitration could occur at C5 under acidic or basic conditions, though steric hindrance from the cyclobutoxy group may reduce reactivity .
Deprotonation at C2
The acidic proton at C2 (pKa ~2.5) allows deprotonation to form a resonance-stabilized ylide. This intermediate can react with organolithium reagents or electrophiles (e.g., methyl iodide), enabling functionalization .
Oxidation Reactions
Thiazoles can oxidize to form N-oxides or sulfoxides. For example, mCPBA oxidizes thiazole to its N-oxide, which is valuable for directing electrophilic substitution to the 2-position .
Cycloaddition Reactions
Thiazoles participate in [4+2] cycloadditions (e.g., Diels-Alder) under high temperatures. A cyclobutoxy substituent might influence regioselectivity or reaction efficiency due to steric effects .
Scientific Research Applications
2-Cyclobutoxythiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxythiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. In biological systems, it may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Thiazole: A simpler structure without the cyclobutoxy group.
2-Methoxythiazole: Contains a methoxy group instead of a cyclobutoxy group.
2-Ethoxythiazole: Contains an ethoxy group instead of a cyclobutoxy group.
Uniqueness: 2-Cyclobutoxythiazole is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9NOS |
---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-cyclobutyloxy-1,3-thiazole |
InChI |
InChI=1S/C7H9NOS/c1-2-6(3-1)9-7-8-4-5-10-7/h4-6H,1-3H2 |
InChI Key |
DXCFGNHVHUOBGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=CS2 |
Origin of Product |
United States |
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